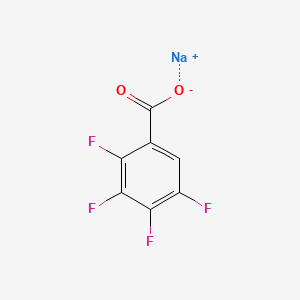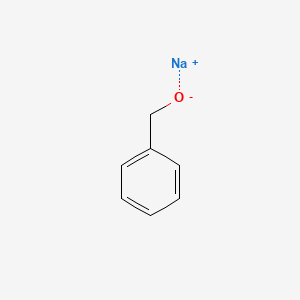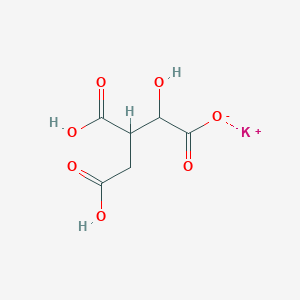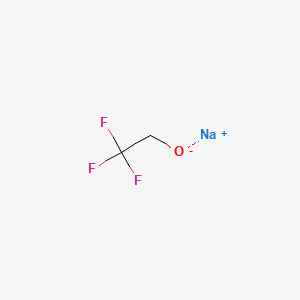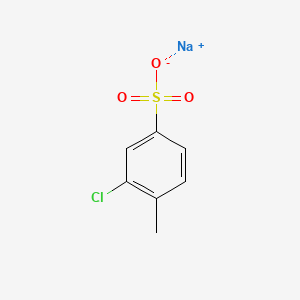
Natrium-1-hexansulfonat-Monohydrat
Übersicht
Beschreibung
Sodium 1-hexanesulfonate monohydrate, also known as 1-hexanesulfonic acid sodium salt monohydrate, has the chemical formula CH₃(CH₂)₄CH₂SO₃Na · H₂O. Its CAS number is 207300-91-2, and its molecular weight is 206.24 g/mol. This compound serves as an ion pair reagent, commonly employed in the analysis of small organic compounds, pharmaceutical products, and metabolites using high-performance liquid chromatography (HPLC) .
Synthesis Analysis
Sodium 1-hexanesulfonate monohydrate can be synthesized through various methods. One notable approach involves the coupling of aldehydes or ketones with amines, using triethyl phosphate as a reactant. This reaction efficiently yields alpha-aminophosphonates, which find applications in organic synthesis .
Molecular Structure Analysis
The molecular structure of Sodium 1-hexanesulfonate monohydrate consists of a hexane chain (CH₃(CH₂)₄CH₂) with a sulfonic acid group (SO₃Na) attached. The monohydrate form includes a water molecule (H₂O) .
Chemical Reactions Analysis
- Polynuclear Oxidobismuth Sulfonates : Sodium 1-hexanesulfonate monohydrate can react with sodium 2-methyl-2-propensulfonate and tetra-μ3-hydroxyhexakis(nitrato-κO)tetra-μ3-oxohexabismuth in DMSO to yield polynuclear oxidobismuth sulfonates .
Physical And Chemical Properties Analysis
Wirkmechanismus
Sodium 1-hexanesulfonate monohydrate acts as a catalyst in organic synthesis by providing a source of protons to the reaction. It also acts as a buffering agent in biochemical assays, maintaining the pH of the solution.
Biochemical and Physiological Effects
Sodium 1-hexanesulfonate monohydrate is generally considered to be non-toxic and does not have any known adverse effects on human health. It is not known to have any effect on biochemical or physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium 1-hexanesulfonate monohydrate has several advantages for use in laboratory experiments. It is a stable, non-toxic compound that is relatively easy to obtain and store. It is also relatively inexpensive and can be used in a variety of applications. However, it does have some limitations, such as its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
The use of sodium 1-hexanesulfonate monohydrate in scientific research is expected to continue to grow in the future. Possible future applications include its use as a catalyst in organic synthesis, as a buffering agent in biochemical assays, and as a reagent for the synthesis of pharmaceuticals. Additionally, it could be used in the production of detergents, cosmetics, and other industrial products. Further research is needed to explore the potential of sodium 1-hexanesulfonate monohydrate in these and other applications.
Wissenschaftliche Forschungsanwendungen
Hochleistungsflüssigchromatographie (HPLC)
Natrium-1-hexansulfonat-Monohydrat wird häufig als Ionenpaarungsmittel in der HPLC verwendet . Diese Anwendung ist entscheidend für die Analyse kleiner organischer Verbindungen, pharmazeutischer Produkte und Metaboliten. Seine Rolle in der HPLC verbessert die Trennung von Verbindungen, die sonst schwer zu unterscheiden sind, und macht sie sowohl für die qualitative als auch für die quantitative Analyse unentbehrlich.
Katalysator für die Synthese von Alpha-Aminophosphonaten
Diese Verbindung dient als effizienter Katalysator bei der Synthese von Alpha-Aminophosphonaten . Diese Reaktion umfasst typischerweise die Kupplung von Aldehyden oder Ketonen mit einem Amin und Triethylphosphat. Die resultierenden Alpha-Aminophosphonate sind aufgrund ihrer biologischen Aktivität und ihres potenziellen Einsatzes in der medizinischen Chemie wichtig.
Synthese von Amidoalkylnaphthalolen
This compound kann verwendet werden, um die dreikomponentige Reaktion von β-Naphthol, Aldehyden und Harnstoff zu katalysieren, um Amidoalkylnaphthalole zu synthetisieren . Diese Verbindungen haben verschiedene Anwendungen, einschließlich der Verwendung als Zwischenprodukte bei der Synthese pharmakologisch aktiver Moleküle.
Herstellung von polynuklearen Oxidobismutsulfonaten
In der Forschung wird diese Verbindung zur Herstellung von polynuklearen Oxidobismutsulfonaten verwendet . Diese werden durch Reaktion mit Natrium-2-methyl-2-propensulfonat und Tetra-μ3-hydroxyhexakis(nitrato-κO)tetra-μ3-oxohexabismut in DMSO synthetisiert. Solche Verbindungen werden auf ihre strukturellen Eigenschaften und ihre potenziellen katalytischen Aktivitäten untersucht.
Suzuki-Kupplungsreaktionen
Als Base wird this compound in organischen Kupplungsreaktionen, wie z. B. Suzuki-Kupplungsreaktionen, verwendet . Diese Reaktionen sind entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die grundlegend für die organische Synthese und die Herstellung verschiedener chemischer Verbindungen sind.
Kapillarelektrophorese-Analyse von Peptiden
Schließlich ist es an der Hochleistungs-Kapillarelektrophorese-Analyse von Peptiden beteiligt . Diese Technik ähnelt der HPLC in ihrer Verwendung zur Trennung von Verbindungen, verwendet jedoch ein Kapillarrohr und ein elektrisches Feld, um Substanzen auf der Grundlage ihrer Ladung und Größe zu trennen. Diese Anwendung ist besonders nützlich im Bereich der Proteomik und Peptidforschung.
Biochemische Analyse
Biochemical Properties
Sodium 1-hexanesulfonate monohydrate plays a crucial role in biochemical reactions, particularly in ion-pair chromatography. It interacts with a variety of biomolecules, including enzymes, proteins, and other organic compounds. The compound acts as an ion-pairing agent, facilitating the separation and analysis of molecules by forming ion pairs with analytes. This interaction enhances the retention and resolution of analytes in HPLC, making it easier to identify and quantify them .
Cellular Effects
Sodium 1-hexanesulfonate monohydrate influences various cellular processes and functions. It can affect cell signaling pathways, gene expression, and cellular metabolism. By interacting with cell membranes and proteins, it can alter the permeability and transport of ions and molecules across the cell membrane. This can lead to changes in cellular homeostasis and metabolic activities. Additionally, sodium 1-hexanesulfonate monohydrate can modulate the activity of enzymes involved in key metabolic pathways, further impacting cellular functions .
Molecular Mechanism
The molecular mechanism of sodium 1-hexanesulfonate monohydrate involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Sodium 1-hexanesulfonate monohydrate can also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 1-hexanesulfonate monohydrate can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light, heat, or moisture can lead to its degradation. Long-term studies have shown that sodium 1-hexanesulfonate monohydrate can have lasting effects on cellular functions, including alterations in gene expression and metabolic activities .
Dosage Effects in Animal Models
The effects of sodium 1-hexanesulfonate monohydrate vary with different dosages in animal models. At low doses, it can enhance certain biochemical reactions and cellular functions. At high doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular functions becomes significant only above a certain concentration .
Metabolic Pathways
Sodium 1-hexanesulfonate monohydrate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. By modulating the activity of these enzymes, it can influence metabolic flux and the levels of metabolites. This can have downstream effects on cellular energy production, biosynthesis, and other metabolic activities .
Transport and Distribution
Within cells and tissues, sodium 1-hexanesulfonate monohydrate is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, influencing cellular processes and biochemical reactions .
Subcellular Localization
Sodium 1-hexanesulfonate monohydrate exhibits specific subcellular localization, which can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules and influence its role in biochemical reactions and cellular processes .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Sodium 1-hexanesulfonate monohydrate can be achieved through the sulfonation of hexane followed by neutralization with sodium hydroxide.", "Starting Materials": [ "Hexane", "Sulfur trioxide", "Water", "Sodium hydroxide" ], "Reaction": [ "Hexane is reacted with sulfur trioxide to form 1-hexanesulfonic acid.", "1-hexanesulfonic acid is then neutralized with sodium hydroxide to form Sodium 1-hexanesulfonate.", "The Sodium 1-hexanesulfonate is then crystallized from water to form the monohydrate." ] } | |
| 207300-91-2 | |
Molekularformel |
C6H16NaO4S |
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
sodium;hexane-1-sulfonate;hydrate |
InChI |
InChI=1S/C6H14O3S.Na.H2O/c1-2-3-4-5-6-10(7,8)9;;/h2-6H2,1H3,(H,7,8,9);;1H2 |
InChI-Schlüssel |
DZRMSCOMGGNXSC-UHFFFAOYSA-N |
SMILES |
CCCCCCS(=O)(=O)[O-].O.[Na+] |
Kanonische SMILES |
CCCCCCS(=O)(=O)O.O.[Na] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



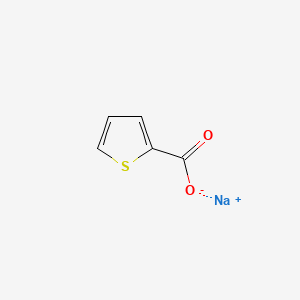
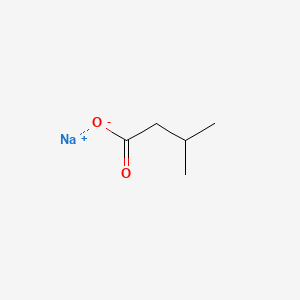

![Sodium; 4-methyl-[1,2,3]thiadiazole-5-thiolate](/img/structure/B1324471.png)
